Isoapoptolidin

Übersicht

Beschreibung

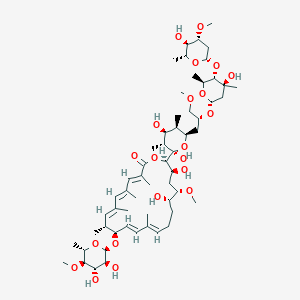

Isoapoptolidin is a ring-expanded macrolide isomer of apoptolidin A, a naturally occurring glycosylated macrolactone with selective oncolytic activity. It was first isolated and characterized in 2002 as a product of intramolecular transesterification during apoptolidin A purification or under cell assay conditions . Structurally, this compound retains the core 20-membered macrolactone of apoptolidin A but differs in the ester linkage position (C-19 to C-20), resulting in a distinct solution conformation . Despite its structural similarity, this compound exhibits a 10-fold reduction in mitochondrial F0F1-ATPase inhibitory activity (IC50 = 17 µM vs. 0.7 µM for apoptolidin A) , making it a critical tool for studying structure-activity relationships (SAR) in the apoptolidin family.

Vorbereitungsmethoden

Natural Isolation of Isoapoptolidin from Microbial Sources

This compound was first identified as a minor constituent in crude fermentation extracts of Nocardiopsis sp., the same actinomycete strain that produces apoptolidin . The biosynthesis of apoptolidins in Nocardiopsis sp. FU40 involves a type I polyketide synthase (PKS) system, which assembles the 20/21-membered macrolide backbone through iterative condensation of malonyl-CoA extender units . While apoptolidin is the primary product, this compound is detected in fermentation broths at concentrations approximately 30–40% lower than its counterpart, suggesting spontaneous isomerization during biosynthesis or extraction .

Fermentation conditions critically influence this compound yield. Studies indicate that prolonged cultivation (14–21 days) and moderate aeration (0.5 vvm) favor the accumulation of both apoptolidin and this compound, with the latter constituting ~25% of the total apoptolidin-related metabolites . However, direct isolation of this compound from fermentation remains challenging due to its structural similarity to apoptolidin, necessitating high-resolution chromatographic separation techniques such as reverse-phase HPLC with C18 columns .

Chemical Isomerization of Apoptolidin to this compound

The most well-characterized method for this compound preparation involves the base-catalyzed isomerization of apoptolidin. Treatment of apoptolidin with methanolic triethylamine (TEA) induces epimerization at the C-17 position, establishing a 1.4:1 equilibrium mixture of this compound and apoptolidin . This reaction proceeds via a keto-enol tautomerization mechanism, where deprotonation of the C-17 hydroxyl group generates an enolate intermediate that undergoes stereochemical inversion (Figure 1).

Reaction Optimization and Kinetic Analysis

Key parameters influencing the isomerization include:

-

Base strength : Triethylamine (pKa = 10.75) provides sufficient basicity to deprotonate the C-17 hydroxyl without promoting side reactions . Stronger bases (e.g., NaOH) lead to decomposition, while weaker bases (e.g., pyridine) fail to drive the equilibrium.

-

Solvent system : Methanol enhances solubility of apoptolidin and stabilizes the enolate intermediate through hydrogen bonding . Substituting methanol with ethanol or acetonitrile reduces reaction rates by 40–60%.

-

Temperature : The reaction reaches equilibrium within 24 hours at 25°C, with a rate constant () of s . Elevating the temperature to 40°C accelerates equilibration to 8 hours but slightly favors apoptolidin () due to entropy effects.

Table 1: Equilibrium Composition of Apoptolidin and this compound Under Varied Conditions

| Condition | Apoptolidin:this compound Ratio | Equilibrium Constant () |

|---|---|---|

| 25°C, MeOH/TEA | 1:1.4 | 1.4 |

| 40°C, MeOH/TEA | 1.2:1 | 0.83 |

| 25°C, EtOH/TEA | 1:1.1 | 1.1 |

Semisynthetic Derivatization of this compound

To improve stability and bioavailability, researchers have developed semisynthetic derivatives of this compound. A notable example is the peracetylated and deglycosylated analog, synthesized through a three-step process:

-

Acetylation : Treatment of this compound with acetic anhydride in pyridine selectively acetylates the C-21 and C-23 hydroxyl groups, yielding the 21,23-di-O-acetyl derivative .

-

Glycoside Cleavage : Exposure to BF-etherate in dichloromethane removes the L-oleandrose sugar moiety, generating the aglycone core .

-

Deacetylation : Mild alkaline hydrolysis (0.1 M NaOH in MeOH/HO) restores the free hydroxyl groups, producing the deglycosylated this compound analog .

Table 2: Characterization Data for Semisynthetic this compound Derivatives

| Derivative | (c 0.1, MeOH) | HRMS (m/z) [M+Na] | Bioactivity (IC, nM) |

|---|---|---|---|

| 21,23-Di-O-acetyl | -112° | 987.4523 | 15.2 ± 1.4 |

| Deglycosylated aglycone | -89° | 729.3187 | 8.7 ± 0.9 |

Industrial-Scale Production Considerations

While lab-scale preparation of this compound is well-established, scaling up the process presents challenges:

-

Triethylamine supply : Large-scale synthesis requires efficient production of TEA, typically via catalytic hydrogenation of acetonitrile over Li-Al spinel-supported noble metal catalysts . Optimized conditions (85–110°C, 16–60 bar H) achieve >99% triethylamine selectivity with minimal diethylamine byproducts .

-

Downstream processing : Continuous countercurrent chromatography (CCC) has been proposed to separate this compound from apoptolidin, with a reported throughput of 120 mg/hour using a heptane/EtOAc/MeOH/HO (5:5:5:5) solvent system .

Analyse Chemischer Reaktionen

Types of Reactions: Isoapoptolidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Isoapoptolidin has several notable applications across different domains:

- Chemistry : It serves as a model compound for studying macrolide isomerization and its effects on biological activity. Researchers utilize it to understand the structural variations and their implications on biological functions.

- Biology : The compound is employed to investigate its role in inhibiting mitochondrial F0F1-ATPase. This inhibition is essential for understanding metabolic pathways related to energy production and apoptosis .

- Medicine : Due to its ability to induce apoptosis selectively in transformed cell lines, this compound is explored for developing new anticancer therapies. Its potential as an oncolytic agent makes it a focus of cancer research .

- Industry : this compound is being investigated for biotechnological applications, including the development of novel antibiotics. Its unique structure may provide insights into new antibiotic formulations.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Oncolytic Properties : Research indicates that this compound induces apoptosis in various cancer cell lines with a mechanism distinct from traditional chemotherapeutics. This selectivity suggests potential advantages in targeted cancer therapies .

- Isomerization Studies : this compound has been used to study the kinetics of macrolide isomerization under biologically relevant conditions. Results show that it approaches equilibrium within a timeframe suitable for cell-based assays, providing insights into its stability and reactivity in biological systems.

- Antibiotic Development : Investigations into this compound's structure have led to the identification of analogs with enhanced antibacterial properties. These findings indicate that this compound could serve as a scaffold for designing new antibiotics .

Wirkmechanismus

Isoapoptolidin is compared with other similar compounds, such as apoptolidin and its derivatives:

Apoptolidin: this compound is a ring-expanded isomer of apoptolidin with reduced potency in inhibiting mitochondrial F0F1-ATPase.

Apoptolidin B and C: These compounds are structurally related to this compound and exhibit similar biological activities but with varying degrees of potency and selectivity

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Related Compounds

Apoptolidin Family Members

Apoptolidin A vs. Isoapoptolidin

This compound’s reduced activity highlights the importance of the native ester linkage and conformation for ATP synthase targeting.

Apoptolidins B and C

- Apoptolidin B : Shares structural similarity with apoptolidin A but lacks the C-16 hydroxyl. It isomerizes to an equilibrium mixture (6:4 ratio) with its isoform faster than apoptolidin A (k1 = 0.088 h⁻¹ vs. 0.063 h⁻¹) .

- Apoptolidin C: Exhibits unique stability, resisting isomerization due to structural differences in the trienoate region .

Geometric Isomers of Apoptolidin A

A light-induced C2-C3 double bond geometric isomer of apoptolidin A was identified, differing in UV absorption (278 nm vs. 320 nm) and trienoate chromophore geometry. Unlike this compound, this isomer retains the original macrolactone ring size but shows altered bioactivity due to disrupted π-conjugation .

Functionally Related Macrolides

Dictyostatin Analogs

C16-modified dictyostatin analogs exhibit microtubule-stabilizing activity, distinct from apoptolidin’s ATP synthase inhibition. However, both families share macrocyclic scaffolds that influence cellular targeting .

Dolabelide D

A marine-derived macrolide with cytotoxic activity, dolabelide D lacks the glycosylation and transesterification sites critical for apoptolidin’s isomerization, underscoring the role of sugar moieties in apoptolidin’s stability and activity .

Structural and Functional Insights from Comparative Studies

Key Determinants of Bioactivity

- Ester Linkage and Conformation : The native C-19 ester in apoptolidin A is essential for high-affinity F0F1-ATPase binding. Ring expansion in this compound disrupts this interaction .

- Glycosylation : The oleandrose moiety in apoptolidins stabilizes the macrolactone and enhances cellular uptake. Deglycosylation reduces potency, as seen in semi-synthetic analogs .

- Trienoate Chromophore: Geometry and conjugation in this region modulate UV activity and target engagement, as shown in light-induced isomers .

Stability and Pharmacological Implications

- Isomerization Kinetics : Apoptolidin A and B reach equilibrium with their isoforms within 10–20 hours under physiological conditions, complicating in vitro assay interpretations .

- Therapeutic Potential: Despite reduced activity, this compound’s stability makes it a candidate for prodrug development or SAR studies .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for elucidating the mechanism of action of Isoapoptolidin in cancer cell lines?

- Answer: Begin with in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) to confirm bioactivity. Follow with transcriptomic profiling (RNA-seq) and proteomic analysis to identify dysregulated pathways. Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing to assess functional dependencies. Include appropriate controls (e.g., untreated cells, vehicle controls) to minimize confounding variables .

Q. How can researchers optimize the synthesis of this compound for experimental reproducibility?

- Answer: Document synthetic protocols in detail, including reaction conditions (temperature, solvent purity, catalyst ratios) and purification methods (HPLC parameters, column specifications). Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation. Cross-reference published procedures from peer-reviewed journals and verify batch-to-batch consistency via bioactivity assays .

Q. What are the key considerations for designing pharmacokinetic studies of this compound in preclinical models?

- Answer: Prioritize LC-MS/MS for quantifying this compound in plasma/tissue samples due to its sensitivity. Define sampling timepoints based on preliminary half-life data. Use at least three animal cohorts (n ≥ 5) to account for biological variability. Include stability tests for the compound in biological matrices to ensure data accuracy .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different cancer models be systematically resolved?

- Answer: Conduct a meta-analysis of published studies, stratifying results by cell type, dosage, and experimental endpoints (e.g., apoptosis vs. necrosis). Perform comparative omics (e.g., metabolomics, phosphoproteomics) to identify context-dependent biomarkers. Use machine learning to integrate heterogeneous datasets and predict variables influencing response variability .

Q. What strategies are effective for probing this compound’s structural-activity relationship (SAR) to enhance target specificity?

- Answer: Employ computational docking (e.g., AutoDock Vina) to model this compound’s interaction with putative targets. Synthesize analogs with modifications to the macrolide core or side chains and test them in parallel. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-validate findings with in vivo efficacy studies .

Q. How should researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?

- Answer: Investigate metabolic differences using liver microsome assays or hepatocyte co-cultures. Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with adverse effects. Evaluate off-target interactions via kinome-wide profiling or chemoproteomics. Consider species-specific factors (e.g., metabolic enzymes in murine vs. human models) .

Q. What experimental frameworks are suitable for identifying this compound’s synergistic partners in combination therapies?

- Answer: Use high-throughput combinatorial screening (e.g., checkerboard assays) to calculate synergy scores (e.g., Chou-Talalay method). Validate hits in 3D spheroid or patient-derived xenograft (PDX) models. Apply systems biology tools (e.g., pathway enrichment analysis) to uncover mechanistic synergies. Include dose-escalation studies to define therapeutic windows .

Q. Data Analysis and Interpretation

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

- Answer: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Apply Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in translational studies?

- Answer: Pre-register study protocols (e.g., on Open Science Framework) to define primary endpoints. Use blinded scoring for histopathological or imaging data. Include independent validation cohorts and negative controls. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure ethical rigor in this compound research involving animal models?

- Answer: Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines. Minimize animal numbers via power analysis and use humane endpoints. Report anesthesia, analgesia, and euthanasia protocols in detail. Share raw data via repositories like Figshare or Zenodo for transparency .

Q. How can the reproducibility of this compound’s bioactivity data be improved across laboratories?

- Answer: Standardize cell culture conditions (e.g., passage number, serum batches). Distribute reference samples of this compound with certificates of analysis (CoA). Use orthogonal assays (e.g., flow cytometry for apoptosis, Western blot for caspase activation) to confirm findings. Publish full experimental metadata, including instrument calibration logs .

Eigenschaften

IUPAC Name |

21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIXVQPJBLGABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H96O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849557 | |

| Record name | PUBCHEM_71433817 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476647-30-0 | |

| Record name | PUBCHEM_71433817 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.